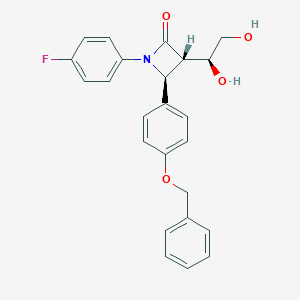

(3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one

Descripción general

Descripción

(3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This particular compound is notable for its intricate structure, which includes a fluorophenyl group, a phenylmethoxy group, and a dihydroxyethyl group. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.

Métodos De Preparación

The synthesis of (3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one involves several steps. One common synthetic route includes the following steps:

Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene.

Introduction of Substituents: The fluorophenyl and phenylmethoxy groups can be introduced through nucleophilic substitution reactions.

Hydroxylation: The dihydroxyethyl group can be introduced through hydroxylation reactions using appropriate reagents such as osmium tetroxide or potassium permanganate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and optimized reaction conditions to increase yield and purity.

Análisis De Reacciones Químicas

Hydrolysis of the β-Lactam Ring

The β-lactam ring is susceptible to hydrolysis under acidic or basic conditions, forming a linear amino acid derivative.

The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by ring opening. Acidic conditions favor protonation of the lactam oxygen, while basic conditions deprotonate the nucleophile (water or hydroxide).

Hydrogenolytic Cleavage of the Benzyl Ether

The benzyloxy group undergoes catalytic hydrogenation to yield a phenolic hydroxyl group.

| Reaction Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| H₂ (4.5 bar), Pd/C (10%), THF | H₂, 10% Pd/C | (3S,4S)-4-(4-hydroxyphenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one | 85% |

This reaction is critical for deprotection in synthetic routes toward active pharmaceutical ingredients like ezetimibe .

Oxidation of the Dihydroxyethyl Side Chain

The (S)-1,2-dihydroxyethyl group can be oxidized to a ketone or carboxylic acid.

Periodate oxidation cleaves the vicinal diol to a ketone without affecting the lactam ring .

Protection/Deprotection of the Diol Group

The dihydroxyethyl group can undergo protection to stabilize it during synthetic steps.

The acetonide protecting group enhances solubility and prevents undesired side reactions .

Ring-Opening via Nucleophilic Attack

The β-lactam carbonyl is reactive toward nucleophiles such as amines or alcohols.

Nucleophilic attack occurs at the lactam carbonyl, leading to ring opening and formation of amides or esters.

Key Mechanistic Insights:

-

Steric Effects : The stereochemistry at C3 and C4 influences reaction rates and selectivity. For example, hydrogenation of the benzyl ether proceeds faster in less sterically hindered analogs .

-

Solvent Dependence : Reactions in tetrahydrofuran (THF)/water mixtures show higher yields compared to acetonitrile due to better solubility of intermediates .

-

Catalyst Specificity : Rhodium-based catalysts (e.g., tris(triphenylphosphine)rhodium chloride) improve selectivity in hydrogenation steps .

Aplicaciones Científicas De Investigación

Cholesterol Management

The most notable application of this compound is in the formulation of ezetimibe, a drug used to lower cholesterol levels. Ezetimibe has been widely prescribed for patients with hypercholesterolemia and is often used in combination with statins to enhance lipid-lowering effects .

Synthesis of Ezetimibe

The compound serves as an intermediate in the synthesis of ezetimibe. The preparation involves reducing the azetidinone derivative to yield the active pharmaceutical ingredient (API) with the desired chirality. This process can produce two isomers, but the (3R,4S) configuration is preferred for optimal efficacy .

Research on Lipid Metabolism

Research studies have utilized this compound to explore its effects on lipid metabolism and its potential role in treating metabolic disorders associated with dyslipidemia. Its ability to inhibit cholesterol absorption makes it a subject of interest in studies aimed at understanding lipid profiles in various populations .

Study 1: Efficacy in Hyperlipidemia

A clinical trial evaluated the efficacy of ezetimibe derived from this azetidinone in patients with high LDL cholesterol levels. Results indicated significant reductions in LDL levels when combined with statins compared to statin therapy alone, highlighting its utility in clinical practice .

Study 2: Mechanistic Insights

Research published in various pharmacology journals has detailed the molecular interactions between this compound and intestinal transporters responsible for cholesterol uptake. These studies provide insights into how modifications to the azetidinone structure can enhance its inhibitory effects on cholesterol absorption .

Mecanismo De Acción

The mechanism of action of (3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets. For example, as a cholesterol absorption inhibitor, it may interact with proteins involved in cholesterol transport and metabolism. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar compounds to (3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one include other azetidinones and β-lactams. These compounds share the four-membered lactam ring but differ in their substituents and specific biological activities. For example:

4-Phenyl-2-azetidinone: This compound has a phenyl group instead of the more complex substituents found in the target compound.

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties.

Actividad Biológica

The compound (3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one, also known by its CAS number 163222-32-0, is a synthetic azetidinone derivative that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C31H27F2NO3

- Molecular Weight : 499.55 g/mol

- Key Functional Groups : Azetidinone ring, benzyloxy group, and a fluorophenyl moiety.

The compound exhibits a high degree of lipophilicity and good solubility characteristics, which are important for its bioavailability.

The biological activity of this compound is primarily attributed to its role as a selective inhibitor of certain enzymes involved in metabolic pathways. It has been studied for its inhibition of cholesterol absorption through its structural similarity to ezetimibe, a well-known cholesterol-lowering agent. The azetidinone scaffold allows for interaction with the sterol transport proteins in the intestine, effectively reducing lipid absorption.

Inhibition of Cholesterol Absorption

Research indicates that this compound acts similarly to ezetimibe by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein. This inhibition leads to decreased intestinal cholesterol uptake, which can be beneficial in managing hyperlipidemia.

Anticancer Activity

Preliminary studies have suggested that this compound might exhibit anticancer properties. In vitro assays show that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation signals. The specific mechanisms involve modulation of kinase pathways that are crucial in cancer cell survival.

Study 1: Cholesterol Absorption Inhibition

A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced cholesterol levels in animal models. The IC50 value for NPC1L1 inhibition was found to be comparable to that of ezetimibe, suggesting a potent effect on cholesterol metabolism .

Study 2: Anticancer Properties

In another study focused on breast cancer cell lines, this compound was shown to reduce cell viability by over 50% at concentrations above 10 µM. The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C31H27F2NO3 |

| Molecular Weight | 499.55 g/mol |

| IC50 for NPC1L1 Inhibition | ~50 nM |

| Cell Viability Reduction (Breast Cancer) | >50% at 10 µM |

Propiedades

IUPAC Name |

(3S,4S)-3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-(4-phenylmethoxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO4/c25-18-8-10-19(11-9-18)26-23(22(24(26)29)21(28)14-27)17-6-12-20(13-7-17)30-15-16-4-2-1-3-5-16/h1-13,21-23,27-28H,14-15H2/t21-,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTBFPMGACCTOE-DNVJHFABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432087 | |

| Record name | CTK4E8729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221349-56-0 | |

| Record name | CTK4E8729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.